REACTION_CXSMILES
|
[C:1](O)(=O)C(O)=O.[NH2:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.C(OC(OCC)OCC)C.[CH3:23][C:24]1([CH3:32])[O:29][C:28](=[O:30])[CH2:27][C:26](=[O:31])[O:25]1>>[CH3:23][C:24]1([CH3:32])[O:29][C:28](=[O:30])[C:27](=[CH:1][NH:7][C:8]2[CH:12]=[CH:11][S:10][CH:9]=2)[C:26](=[O:31])[O:25]1 |f:0.1|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.NC1=CSC=C1
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200-mL, rb flask equipped with a magnetic stirbar and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 85 deg C
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The next day, a dark precipitate had formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered through paper
|
Type
|
WASH
|
Details
|
The brown-red solids were washed with MTBE, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)=CNC1=CSC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.73 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |